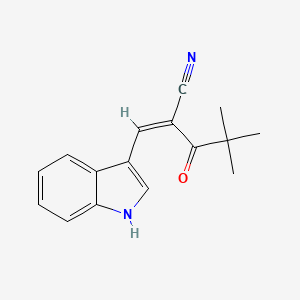

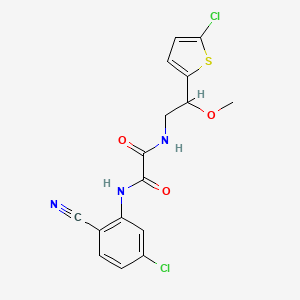

(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

Indoles can be synthesized through various methods. For instance, Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols has been realized through a hydrazine-directed C–H functionalization pathway . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, the InChI code for a similar compound, propyl 4-[(E)-[(1H-indol-3-yl)methylidene]amino]benzoate, is InChI=1/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3/b20-12+ .Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, acid-induced dimerizations of 3-substituted maleimides have been investigated, leading to the formation of cyclopentindole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can also vary greatly. For instance, the molecular weight of propyl 4-[(E)-[(1H-indol-3-yl)methylidene]amino]benzoate is 306.365 .Scientific Research Applications

Oligomerization of Indole Derivatives Indole derivatives, such as indole-3-carbinol, have been studied for their ability to undergo oligomerization in aqueous acidic solutions. This research has implications in understanding the chemical behavior of indole derivatives under different conditions (Grose & Bjeldanes, 1992).

Nucleophilic Addition Reactions Compounds like 2-nitro-1-(phenylsulfonyl)indole have been investigated for their nucleophilic addition reactions, leading to new syntheses of 3-substituted-2-nitroindoles. Such reactions are crucial for developing new chemical synthesis pathways (Pelkey, Barden & Gribble, 1999).

Synthesis of Biologically Active Compounds Research has been conducted on synthesizing new derivatives of indole, like 2,3-dimethylindole, which have potential biological activities. These syntheses explore the reactivity of indole derivatives and their applications in creating biologically active compounds (Avdeenko, Konovalova & Yakymenko, 2020).

Applications in Medical Chemistry Studies have been carried out on the synthesis of compounds related to indole-3-acetic acid, exploring their potential as anti-inflammatory agents. This research has significant implications for developing new therapeutic agents (Zhou et al., 2000).

Progesterone Receptor Modulators Investigations into the progesterone receptor modulators have led to the development of compounds like WAY-255348, which have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Synthesis of Antimicrobial Agents Novel indole-based chromene derivatives have been synthesized for their potential antimicrobial activities. This line of research is crucial in the ongoing quest for new antimicrobial agents (Kathrotiya & Patel, 2012).

Development of Heterocyclic Substances The use of arylhdrazononitriles for preparing a wide variety of heterocyclic substances, including indolyl derivatives, demonstrates their potential in synthesizing compounds with antimicrobial activities (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).

Photoelectric Conversion in Solar Cells Carboxylated cyanine dyes based on indole derivatives have been studied for their application in improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu, Meng, Li, Teng & Hua, 2009).

Future Directions

The future directions in the research of indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name |

(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-16(2,3)15(19)11(9-17)8-12-10-18-14-7-5-4-6-13(12)14/h4-8,10,18H,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVXXCCOLPKERT-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)

![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)